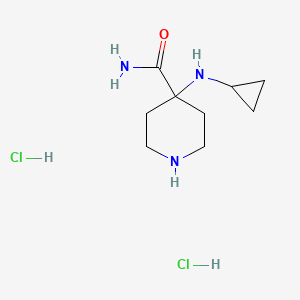![molecular formula C17H25N3O4S B1519737 Ácido 4-{4-[2-(pirrolidin-1-il)etil]piperazina-1-sulfonil}benzoico CAS No. 1203428-11-8](/img/structure/B1519737.png)
Ácido 4-{4-[2-(pirrolidin-1-il)etil]piperazina-1-sulfonil}benzoico
Descripción general
Descripción
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid is a complex organic compound that features a combination of pyrrolidine, piperazine, and benzoic acid moieties
Aplicaciones Científicas De Investigación
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various receptors and enzymes.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Target of action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on this compound, it’s challenging to detail its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The physicochemical parameters of pyrrolidine and its derivatives can be influenced by steric factors, which can affect their biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Moiety: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Formation of the Piperazine Moiety: Piperazine is usually synthesized from ethylenediamine and diethanolamine.
Sulfonylation: The piperazine moiety is sulfonylated using sulfonyl chloride.
Coupling Reaction: The pyrrolidine and piperazine moieties are coupled together using a suitable coupling agent.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is attached to the coupled product through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine and piperazine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Comparación Con Compuestos Similares
Similar Compounds
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid derivatives: These include compounds with different substituents on the benzoic acid moiety.
Pyrrolidine-based compounds: Such as pyrrolidine-2,5-diones and pyrrolizines.
Piperazine-based compounds: Including various piperazine derivatives used in medicinal chemistry.
Uniqueness
4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid is unique due to its combination of pyrrolidine, piperazine, and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a versatile scaffold for drug design and other applications.
Propiedades
IUPAC Name |
4-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17(22)15-3-5-16(6-4-15)25(23,24)20-13-11-19(12-14-20)10-9-18-7-1-2-8-18/h3-6H,1-2,7-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQTBKEPZFWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


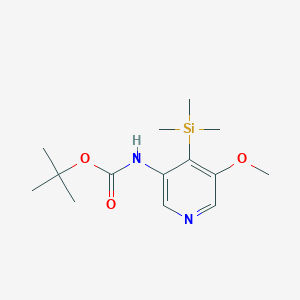
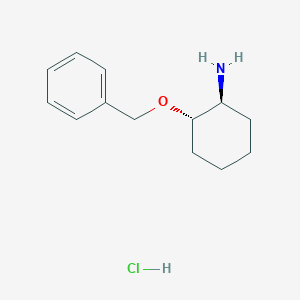
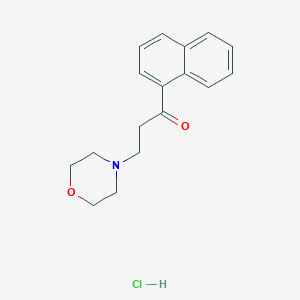
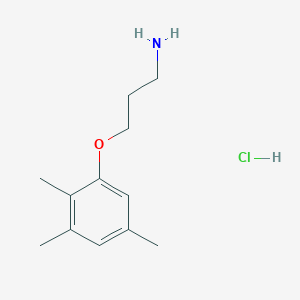
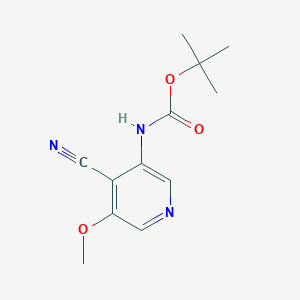
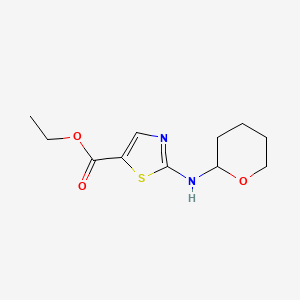
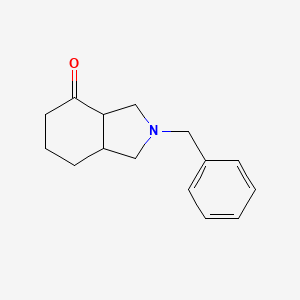
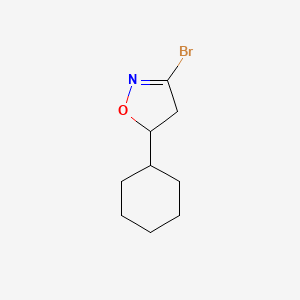
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
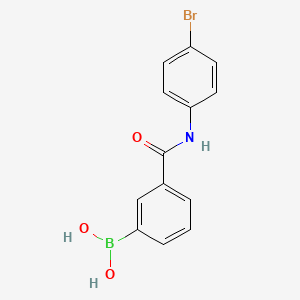
amine hydrochloride](/img/structure/B1519672.png)

![methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate](/img/structure/B1519675.png)
